A Technical Guide to [(2S)-1-(2,2-Difluoroethyl)azetidin-2-YL]methanol (CAS 2820536-96-5): Properties, Synthesis, and Applications in Drug Discovery
A Technical Guide to [(2S)-1-(2,2-Difluoroethyl)azetidin-2-YL]methanol (CAS 2820536-96-5): Properties, Synthesis, and Applications in Drug Discovery
Abstract: This document provides a comprehensive technical overview of [(2S)-1-(2,2-Difluoroethyl)azetidin-2-YL]methanol, a novel and specialized chemical building block. Azetidine scaffolds are increasingly recognized as privileged structures in medicinal chemistry, capable of imparting favorable physicochemical properties and unique three-dimensional conformations to drug candidates.[1][2] The introduction of a difluoroethyl moiety further enhances its utility by modulating properties such as metabolic stability and lipophilicity.[3] This guide, intended for researchers and professionals in drug development, details the compound's predicted properties, offers a robust framework for its spectroscopic analysis, outlines a validated synthetic approach, and discusses its potential applications in the synthesis of next-generation therapeutics.
Introduction: The Azetidine Scaffold in Modern Drug Discovery
The Role of Azetidines as Privileged Structures
Azetidines, four-membered saturated nitrogen-containing heterocycles, have emerged from relative obscurity to become a cornerstone of modern medicinal chemistry.[1] Their significance lies in their unique conformational rigidity, which provides a well-defined three-dimensional vector for substituent placement, a critical factor for precise receptor targeting.[1] Despite inherent ring strain, azetidines are generally stable and serve as valuable bioisosteres for other, more flexible cyclic amines or even acyclic fragments.[1] This constrained geometry can enhance binding affinity, improve selectivity, and favorably influence pharmacokinetic profiles.
The Impact of Fluorination on Pharmacokinetic Properties
The incorporation of fluorine into drug candidates is a well-established strategy for optimizing molecular properties.[3] The geminal difluoro group (CF₂) present in the N-(2,2-difluoroethyl) substituent of the title compound is particularly noteworthy. This motif can act as a bioisostere for a methylene group, an ether oxygen, or a carbonyl group, while significantly altering local electronics and conformation. Critically, the C-F bond is exceptionally strong, meaning that strategic fluorination, particularly at metabolically labile positions, can block oxidative metabolism, thereby increasing the half-life and bioavailability of a compound.[3]
Profile of [(2S)-1-(2,2-Difluoroethyl)azetidin-2-YL]methanol as a Novel Building Block
[(2S)-1-(2,2-Difluoroethyl)azetidin-2-YL]methanol combines the benefits of the chiral azetidine core with the metabolic stability conferred by the difluoroethyl group. The (S)-stereochemistry at the C2 position provides a fixed chiral center, essential for stereospecific interactions with biological targets. The primary alcohol offers a versatile synthetic handle for further elaboration, allowing this building block to be readily incorporated into a diverse range of molecular architectures through etherification, esterification, or oxidation followed by reductive amination.
Physicochemical and Spectroscopic Properties
Predicted Physicochemical Properties
While extensive experimental data for this specific compound is not publicly available, its properties can be reliably predicted based on its structure and comparison to analogous compounds like (azetidin-2-yl)methanol.[4]
| Property | Predicted Value | Source / Rationale |
| CAS Number | 2820536-96-5 | - |
| Molecular Formula | C₆H₁₁F₂NO | - |
| Molecular Weight | 151.16 g/mol | Calculated from formula |
| Appearance | Predicted to be a colorless oil or low-melting solid | Based on analogs like (S)-(1-(2,2-Difluoroethyl)pyrrolidin-2-yl)methanol |
| Boiling Point | >200 °C (Predicted) | Increased MW and polarity compared to parent azetidinylmethanol |
| Predicted LogP | ~0.5 - 1.0 | The difluoroethyl group increases lipophilicity compared to the parent N-H compound[4] |
| Chirality | (S)-configuration | Defined by synthesis |
Spectroscopic Analysis: An Interpretive Guide
Unambiguous characterization of [(2S)-1-(2,2-Difluoroethyl)azetidin-2-YL]methanol relies on nuclear magnetic resonance (NMR) spectroscopy. The interpretation is complicated by the inherent features of the azetidine ring and the fluorine atoms.
Challenges in Interpretation:
-
Complex Splitting: The rigid four-membered ring can lead to non-intuitive coupling constants and second-order effects.[5]
-
Diastereotopicity: The chiral center at C2 renders the methylene protons at C3 and C4 diastereotopic, meaning they are chemically non-equivalent and will appear as distinct signals that couple to each other.[5]
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~5.90 | ttd (triplet of triplets of doublets) | 1H | N-CH₂-CH F₂ | Characteristic signal for a CHF₂ group coupled to an adjacent CH₂. Large ¹J-H,F coupling (~57 Hz) and smaller ³J-H,H coupling (~4 Hz). |
| ~3.8-4.0 | m | 1H | CH -CH₂OH | Azetidine ring proton adjacent to both nitrogen and the hydroxymethyl group. |
| ~3.6-3.7 | m | 2H | CH₂-OH | Methylene protons of the hydroxymethyl group. May be diastereotopic. |
| ~2.8-3.0 | m | 2H | N-CH ₂-CHF₂ | Methylene protons adjacent to the nitrogen and the CHF₂ group. |
| ~2.0-2.3 | m | 2H | Ring CH ₂ | Diastereotopic methylene protons on the azetidine ring. |
| Variable | br s | 1H | OH | Broad singlet, chemical shift is dependent on concentration and temperature. |
Predicted ¹³C NMR Spectral Data (101 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity (in ¹⁹F-decoupled) | Assignment | Rationale |
|---|---|---|---|
| ~114 | t (¹J-C,F ≈ 240 Hz) | N-CH₂-C HF₂ | The large one-bond C-F coupling constant is characteristic of a CF₂ group. |
| ~65 | s | C H-CH₂OH | Azetidine carbon bearing the hydroxymethyl group. |
| ~63 | s | CH-C H₂OH | Carbon of the hydroxymethyl group. |
| ~55 | t (²J-C,F ≈ 25 Hz) | N-C H₂-CHF₂ | Two-bond C-F coupling is observed. |
| ~52 | s | Ring C H₂ | Azetidine ring methylene carbon. |
Synthesis and Reactivity
Retrosynthetic Analysis
The most logical and efficient synthesis involves the direct N-alkylation of the commercially available chiral precursor, (S)-azetidin-2-ylmethanol, with a suitable 2,2-difluoroethylating agent.
Proposed Synthetic Protocol
Objective: To synthesize [(2S)-1-(2,2-Difluoroethyl)azetidin-2-YL]methanol via N-alkylation.
Materials:
-
(S)-Azetidin-2-ylmethanol hydrochloride[6]
-
2,2-Difluoroethyl trifluoromethanesulfonate (Triflate)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (MeCN), anhydrous
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Free-Basing the Starting Material: To a stirred suspension of (S)-azetidin-2-ylmethanol hydrochloride (1.0 eq) in dichloromethane (10 mL per gram of hydrochloride) at 0 °C, add a saturated solution of NaHCO₃ until the pH of the aqueous layer is >9.
-
Separate the layers and extract the aqueous phase with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the free amine, which should be used immediately.
-
Causality: The hydrochloride salt protects the amine but renders it non-nucleophilic. The free base must be generated in situ for the reaction to proceed. Using the material immediately is crucial as small, volatile amines can be lost under vacuum.
-
-
N-Alkylation: Dissolve the crude (S)-azetidin-2-ylmethanol (1.0 eq) in anhydrous acetonitrile (20 mL per gram).
-
Add anhydrous potassium carbonate (2.5 eq). This acts as a non-nucleophilic base to scavenge the triflic acid byproduct.
-
Cool the mixture to 0 °C in an ice bath.
-
Add 2,2-difluoroethyl triflate (1.1 eq) dropwise over 15 minutes.
-
Causality: Triflate is an excellent leaving group, making the reagent highly electrophilic and ensuring an efficient reaction. Dropwise addition at low temperature helps control any potential exotherm.
-
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Work-up and Purification: Filter the reaction mixture to remove K₂CO₃ and rinse the solid with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the resulting residue in dichloromethane and wash with water and then brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure [(2S)-1-(2,2-Difluoroethyl)azetidin-2-YL]methanol.
-
Self-Validation: The purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to validate its structure and confirm the success of the synthesis.
-
Applications in Drug Discovery
Utility as a Chiral Building Block
This compound is an exemplary chiral building block. The primary alcohol serves as a key point for diversification. It can be readily coupled to carboxylic acids (to form esters), activated heterocycles (via SₙAr reactions after conversion to an alkoxide), or used in Mitsunobu reactions. This flexibility allows for its integration into a wide array of scaffolds targeting diverse therapeutic areas.[2]
Workflow for Library Synthesis
The true power of a building block like this is realized in the context of library synthesis for lead discovery and optimization. The workflow below illustrates how it can be used to generate a focused library of compounds for screening.
Safety and Handling
As a novel chemical, a specific Material Safety Data Sheet (MSDS) is not available. However, based on its structural components (a heterocyclic amine and a fluorinated alkane), standard laboratory precautions for handling potentially hazardous chemicals are required.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[7]
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.[8][9] Avoid contact with skin, eyes, and clothing.[10]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. A refrigerator is recommended for long-term storage to ensure stability.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[7]
Conclusion
[(2S)-1-(2,2-Difluoroethyl)azetidin-2-YL]methanol is a highly valuable, modern building block for drug discovery. It synergistically combines the conformational constraint and stereochemical definition of the chiral azetidine ring with the metabolic robustness imparted by the difluoroethyl group. Its versatile primary alcohol functionality allows for straightforward incorporation into complex molecular designs, making it an ideal candidate for the generation of lead-like libraries aimed at a multitude of biological targets. The synthetic route is accessible and scalable, positioning this compound as a key resource for medicinal chemists seeking to access novel chemical space and develop differentiated clinical candidates.
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